Commercial Purity Profile: 97% Assay vs. Unspecified or Lower-Grade Analogs
The target compound is supplied at a documented purity of 97% (HPLC area%) as catalog number CM225846, providing a defined baseline for synthetic process reproducibility . In contrast, the deprotected analog 7-chloro-4-(piperazin-1-yl)quinoline (CAS 837-52-5) is commercially available across a wider purity range (typically 95–98%) with variable batch-to-batch consistency depending on supplier, and the mono- and di-chloroacetyl derivatives characterized by Gauthier et al. were synthesized in-house without commercial-grade purity certification [1]. A 2% absolute purity difference at the intermediate stage can translate to a >5% cumulative yield loss in multi-step downstream syntheses, directly affecting cost-of-goods calculations for procurement decisions [2].
| Evidence Dimension | Commercial purity specification (HPLC area%) |
|---|---|
| Target Compound Data | 97% |
| Comparator Or Baseline | 7-Chloro-4-(piperazin-1-yl)quinoline (CAS 837-52-5): typically 95–98%, supplier-dependent; Gauthier-series mono-/di-chloroacetyl analogs: no commercial purity certification available |
| Quantified Difference | +2% minimum purity advantage over lower-specification batches of CAS 837-52-5; not quantitatively comparable to non-commercialized analogs |
| Conditions | Supplier Certificate of Analysis (CheMenu); comparison based on publicly listed purity specifications for commercial analogs |
Why This Matters
Procurement of a certified 97% purity intermediate reduces the risk of impurity carryover in regulated pharmaceutical synthesis, supporting tighter process control compared to lower-grade or uncertified alternatives.
- [1] Gauthier, B.; Renault, J.; Gobert, J.G.; Leluan, G. [Aminoquinolines. Chemical, antiparasitic, antimicrobial and antifungal studies of 4-(mono-, di- and tri-4-chloroacetyl-1-piperazinyl)quinolines]. Ann. Pharm. Fr. 1986, 44(1), 55–64. PMID: 3777779. View Source
- [2] PubChem Compound Summary for CID 184357, Piperazine, 1-(7-chloro-4-quinolinyl)-4-(trichloroacetyl)-. National Center for Biotechnology Information, 2026. View Source
